molecular formula C21H24N2O3 B3444960 3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4(3H)-quinazolinone

3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4(3H)-quinazolinone

Cat. No. B3444960
M. Wt: 352.4 g/mol
InChI Key: PDQKXYSRVJRCQB-UHFFFAOYSA-N
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Description

The compound “3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Molecular Structure Analysis

The molecular structure of this compound would include a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 2-amino-pyrimidine ring. The 3,4-diethoxyphenyl group and the ethyl group would be attached to this core at the 2- and 3-positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of quinazolinones include a high degree of aromaticity and the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their specific structure and the biological target. Some quinazolinones act as enzyme inhibitors, while others may interact with various cellular structures or processes .

properties

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethyl]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-25-19-11-10-16(14-20(19)26-5-2)12-13-23-15(3)22-18-9-7-6-8-17(18)21(23)24/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQKXYSRVJRCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3,4-diethoxyphenyl)ethyl]-2-methylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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